Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Description
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate (IUPAC name: (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid methyl ester) is a chiral intermediate critical in synthesizing HMG-CoA reductase inhibitors, particularly pitavastatin . Its structure features a quinoline core substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 2. The heptenoic acid side chain includes a methyl ester, with stereospecific hydroxyl groups at positions 3 and 5 (3R,5R configuration) and an E-configuration double bond at position 6 . This compound is pivotal in statin production due to its role in inhibiting cholesterol biosynthesis .
Properties
IUPAC Name |
methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO4/c1-32-24(31)15-20(30)14-19(29)12-13-22-25(16-8-10-18(27)11-9-16)21-4-2-3-5-23(21)28-26(22)17-6-7-17/h2-5,8-13,17,19-20,29-30H,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYASJYIIVRJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from readily available precursors. One common route involves the mechanochemical Suzuki–Miyaura coupling reaction of 4-bromoquinoline with 4-fluorophenylboric acid, followed by Minisci C–H alkylation and oxidation Heck coupling . These reactions are carried out under eco-friendly conditions, emphasizing the use of green chemistry principles.
Industrial Production Methods
For large-scale production, the synthesis route is optimized for efficiency and scalability. The mechanochemical approach is particularly advantageous due to its reduced solvent usage and energy requirements. The key intermediate, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, is produced in high yields and purity, facilitating the subsequent steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Scientific Research Applications
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in medicinal applications, it acts as an HMG-CoA reductase inhibitor, similar to pitavastatin, leading to reduced cholesterol synthesis . The quinoline core interacts with enzymes and receptors, modulating various biological pathways, including anti-inflammatory and immunomodulatory effects .
Comparison with Similar Compounds
Structural Analogues in the Statin Class
Methyl 7-[...] shares structural homology with other statins, particularly in the dihydroxyheptenoic acid moiety. Key comparisons include:
Table 1: Structural and Molecular Comparison of Statins

*Derived from and ; exact formula may vary with stereochemistry.
Key Observations:
- Core Heterocycle: Methyl 7-[...] and pitavastatin share the quinolinyl group, while fluvastatin, atorvastatin, and rosuvastatin utilize indole, pyrrole, and pyrimidine cores, respectively .
- Substituents: The 2-cyclopropyl and 4-fluorophenyl groups on the quinoline ring are unique to Methyl 7-[...] and pitavastatin, enhancing target specificity for HMG-CoA reductase .
- Esterification : Methyl 7-[...] uses a methyl ester, whereas pitavastatin’s active form is a calcium salt. Ethyl and tert-butyl esters (e.g., CAS 121660-11-5, 586966-54-3) are intermediates with varying metabolic stability .
Biological Activity
Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate (CAS No. 254452-86-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H24FNO4
- Molecular Weight : 421.46 g/mol
- Structure : The compound features a quinoline core with a cyclopropyl and fluorophenyl substituent, which may contribute to its biological activity.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds containing quinoline structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, quinoline derivatives have demonstrated efficacy against breast cancer and leukemia cell lines by targeting specific signaling pathways such as PI3K/Akt and MAPK .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with various receptors (e.g., nuclear hormone receptors), influencing gene expression related to cell growth and survival.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Efficacy :
- Inflammation Model :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
